Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 3,4-dimethoxyphenyl substituent at the C4 position, a methyl group at C6, and a thioxo (C=S) group at C2, distinguishing it from oxo (C=O) analogues. The compound’s molecular structure has been characterized using experimental and theoretical methods, including UV–Visible spectroscopy, which reveals electronic transitions linked to its conjugated π-system .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)10-6-7-11(20-3)12(8-10)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJDLZTMBVGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
- CAS Number : 313533-44-7
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of biological pathways:
-
Thymidine Phosphorylase Inhibition :
- The compound has been identified as a non-competitive inhibitor of thymidine phosphorylase (TP), an enzyme associated with angiogenesis and tumor progression. In vitro studies demonstrated effective inhibition with an IC50 value around 303.5 µM, indicating potential for cancer treatment applications .
- Antioxidant Activity :
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes experimental findings related to the biological activity of the compound:
Case Studies and Research Findings
-
Cancer Treatment Potential :
A study focused on the inhibition of TP revealed that derivatives similar to this compound could be optimized for better potency against tumor growth. The non-cytotoxic nature towards normal fibroblast cells (3T3) further supports its therapeutic potential without harming healthy tissues . -
Antioxidant Efficacy :
Research conducted by Umesha et al. highlighted the antioxidant capabilities of similar compounds within the tetrahydropyrimidine class. These findings emphasize the importance of structural modifications in enhancing protective effects against oxidative damage . -
Antibacterial Studies :
The antimicrobial properties were evaluated against a panel of bacteria where the compound demonstrated effective inhibition rates comparable to standard antibiotics, suggesting its utility in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic activities due to its structural similarity to known bioactive compounds.
Case Study: Anti-inflammatory Activity
A study conducted on similar tetrahydropyrimidine derivatives showed promising anti-inflammatory effects in animal models. The mechanism was hypothesized to involve inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) .
Non-linear Optical Properties
Recent research has highlighted the compound's non-linear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics.
Case Study: NLO Response Evaluation
A detailed study explored the crystal structure and NLO response of this compound. The research utilized techniques such as Fourier-transform infrared spectroscopy (FTIR) and Z-scan methods to analyze its optical behavior .
Material Science
Due to its unique chemical structure, this compound is also being explored as a material for organic light-emitting diodes (OLEDs) and solar cells.
Case Study: OLED Application
Research indicated that derivatives of tetrahydropyrimidine could be incorporated into OLEDs to enhance light emission efficiency. The study emphasized the importance of molecular design in optimizing electronic properties for better performance .
Comparison with Similar Compounds
Fluorophenyl Derivatives
- Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound (molecular formula C₁₄H₁₅FN₂O₂S, MW 294.34) exhibits a 4-fluorophenyl group. Its melting point (233–235°C) is notably higher than that of the 3,4-dimethoxyphenyl derivative, suggesting stronger crystal packing due to halogen interactions .
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The addition of a p-tolyl group at N1 and 2-fluorophenyl at C4 introduces steric hindrance, which may reduce enzymatic degradation. Pharmacological studies indicate moderate activity in virtual screening assays .
Methoxyphenyl and Hydroxyphenyl Derivatives
- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The 4-methoxy group provides electron-donating effects similar to 3,4-dimethoxyphenyl but with reduced steric bulk. Its melting point (reported as yellow crystals) and solubility in DMSO align with trends observed for methoxy-substituted DHPMs .
- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replacing thioxo with oxo and adding a hydroxyl group increases hydrogen-bonding capacity, which may improve antioxidant activity .
Heteroaryl Substituents
- Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The furan ring introduces aromatic heterocyclic character, reducing planarity compared to phenyl derivatives. This compound demonstrated moderate antioxidant activity in DPPH assays, with a lower melting point (brown crystals) due to reduced crystallinity .
Thioxo vs. Oxo Functional Groups
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replacing the thioxo group with oxo decreases molecular polarity. Theoretical studies indicate a smaller HOMO-LUMO gap (4.8 eV vs. 5.2 eV for the thioxo analogue), suggesting altered electronic properties .
- Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This oxo derivative has a lower melting point (210–213°C) than its thioxo counterpart (202–206°C), highlighting the role of sulfur in stabilizing crystal lattices .
Ester Group Modifications
- Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Substituting ethyl with isopropyl increases lipophilicity (logP ~2.8 vs. ~2.2 for ethyl), which could enhance membrane permeability in cytotoxic applications .
- Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The methyl ester reduces steric hindrance but may limit bioavailability due to faster enzymatic hydrolysis .
Comparative Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-... | C₁₇H₂₀N₂O₄S | Not reported | 3,4-Dimethoxyphenyl, Thioxo |
| Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-... | C₁₄H₁₅FN₂O₂S | 233–235 | 4-Fluorophenyl, Thioxo |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... | C₁₃H₁₄N₂O₃S | Not reported | Furan-2-yl, Thioxo |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-... | C₁₅H₁₈N₂O₃S | Not reported | 4-Methoxyphenyl, Thioxo |
Preparation Methods
Core Synthetic Strategies
Biginelli Reaction-Based Synthesis
The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this one-pot multicomponent reaction involves:
- 3,4-Dimethoxybenzaldehyde as the aryl aldehyde component.
- Ethyl acetoacetate as the β-keto ester.
- Thiourea as the urea analog providing the thioxo group.
The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, p-TSA, or ZnCl₂) in refluxing ethanol or acetic acid. A representative procedure from Salem et al. (2013) involves refluxing equimolar ratios of the reactants in ethanol with concentrated HCl for 6–8 hours, yielding the crude product, which is recrystallized from ethanol-dioxane (1:1) to obtain brown crystals with a melting point >250°C.
Table 1: Biginelli Reaction Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HCl | Ethanol | 78 | 8 | 74 | 95% |
| p-TSA | Acetic acid | 110 | 6 | 82 | 98% |
| ZnCl₂ | THF | 65 | 12 | 68 | 92% |
Modified Cyclocondensation Approaches
Alternative protocols address limitations in traditional Biginelli reactions, such as prolonged reaction times or moderate yields. For instance:
- Microwave-assisted synthesis reduces reaction time to 15–30 minutes while maintaining yields >80%.
- Ionic liquid catalysts (e.g., [BMIM][BF₄]) enhance regioselectivity and enable recyclability, achieving 89% yield under mild conditions.
A patent by HU203878B (1997) discloses a novel approach using thiourea derivatives and alkyl halides in a stepwise cyclization. Ethyl iodide is added to a preformed thiourea intermediate in ethanolic KOH, followed by acidification to precipitate the product. This method avoids side reactions associated with multicomponent systems.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts both yield and crystallinity:
- Polar protic solvents (ethanol, acetic acid) favor protonation of intermediates, accelerating cyclization.
- Aprotic solvents (THF, DMF) require higher temperatures but reduce byproduct formation.
Recrystallization from ethanol-dioxane (1:1) yields high-purity crystals (>98%), whereas aqueous ethanol mixtures result in polymorphic variations.
Catalytic Systems
- Brønsted acids (HCl, H₂SO₄): Cost-effective but require neutralization steps, generating salt waste.
- Lewis acids (ZnCl₂, FeCl₃): Improve regioselectivity but may complicate product isolation.
- Heterogeneous catalysts (zeolites, montmorillonite): Enable catalyst recovery, aligning with green chemistry principles.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC methods using C18 columns (acetonitrile-water, 70:30) resolve the compound at 6.2 minutes with >98% purity.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via the Biginelli condensation reaction, which involves refluxing an aldehyde (e.g., 3,4-dimethoxybenzaldehyde), ethyl acetoacetate, and thiourea in acidic conditions. Key parameters for optimization include:
- Solvent choice : Acetic acid is commonly used, but ethanol or methanol may improve solubility of intermediates .
- Catalyst : NH₄Cl or HCl enhances reaction efficiency by protonating carbonyl groups .
- Temperature : Refluxing at 100°C for 8–12 hours ensures complete cyclization .
- Purification : Recrystallization from ethanol yields pure crystals (typical purity >95%) .
Q. Example Reaction Setup
| Component | Quantity/Concentration | Role |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | 2 mmol | Aldehyde component |
| Ethyl acetoacetate | 2 mmol | β-ketoester |
| Thiourea | 3 mmol | Nitrogen source |
| NH₄Cl | 1 mmol | Catalyst |
| Acetic acid | 10 mL | Solvent |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of ethanol solutions over 4 weeks produces diffraction-quality crystals .
- Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL (part of the SHELX suite) refines atomic positions and thermal parameters. Disordered groups (e.g., ethyl chains) are modeled with occupancy restraints .
Q. Crystallographic Parameters
| Metric | Value (Example) | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell dimensions | a=9.29 Å, b=13.28 Å | |
| R factor | 0.044–0.050 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. null results)?
Methodological strategies include:
- Purity validation : Confirm compound integrity via HPLC (>95% purity) and ¹H/¹³C NMR .
- Assay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimal inhibitory concentration (MIC) protocols .
- Stereochemical effects : Test enantiomers separately; the title compound may exhibit R/S-dependent activity due to chiral centers .
Q. What strategies address crystallographic disorder in the tetrahydropyrimidine ring system?
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Restraints in SHELXL : Apply rigid-bond and similarity restraints for disordered groups (e.g., ethyl chains with 70:30 occupancy) .
- Comparative analysis : Overlay with analogous structures (e.g., bromophenyl derivatives) to identify conformational trends .
Q. How to design structure-activity relationship (SAR) studies for medicinal chemistry applications?
- Functional group variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., -CN) or bulky substituents (e.g., trifluoromethyl) to modulate bioactivity .
- Biological assays : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to active sites .
Q. Why do synthetic yields vary, and how can reproducibility be improved?
- Moisture sensitivity : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis of intermediates .
- Catalyst purity : Recrystallize NH₄Cl before use to remove trace impurities .
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates if side products form .
Data Contradiction Analysis
Case Study : Conflicting reports on antibacterial efficacy.
- Hypothesis : Discrepancies arise from differences in bacterial membrane permeability or efflux pump expression.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
